molecular formula C14H25BO3 B13697743 (R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester

(R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester

Cat. No.: B13697743
M. Wt: 252.16 g/mol
InChI Key: PZOJUSFYZQWLSA-UHFFFAOYSA-N
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Description

®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol, a diol, under specific conditions. One common method is the esterification of the boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Chemistry

In chemistry, ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology

In biological research, boronic esters are used as probes for the detection of biomolecules, such as sugars and amino acids, due to their ability to form reversible covalent bonds with diols and other functional groups.

Medicine

In medicine, boronic esters have potential applications in drug development, particularly as enzyme inhibitors. The boron atom can interact with active site residues in enzymes, leading to inhibition of their activity.

Industry

In the industrial sector, ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is used in the production of advanced materials, such as polymers and optoelectronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester involves its ability to form covalent bonds with various functional groups. The boron atom in the ester can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable complexes. This interaction is crucial in its role as a reagent in cross-coupling reactions and as a probe in biological assays.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the cyclohexyl group.

    Methylboronic Acid Pinacol Ester: Contains a methyl group instead of the cyclohexyl group.

    Vinylboronic Acid Pinacol Ester: Features a vinyl group in place of the cyclohexyl group.

Uniqueness

®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of sterically hindered molecules.

Properties

Molecular Formula

C14H25BO3

Molecular Weight

252.16 g/mol

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C14H25BO3/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h11H,5-10H2,1-4H3

InChI Key

PZOJUSFYZQWLSA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2CCCC(=O)C2

Origin of Product

United States

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